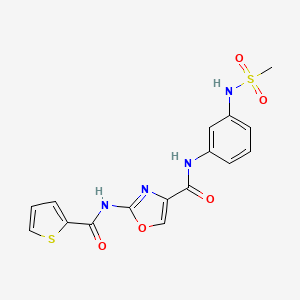

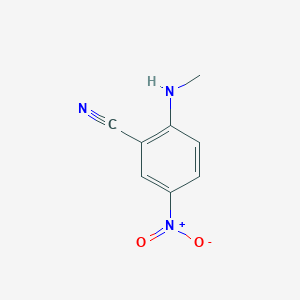

2-(Methylamino)-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any decomposition reactions .Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, density, and refractive index. The compound’s chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with common reagents, would also be studied .Aplicaciones Científicas De Investigación

Thermophysical Properties

A study by Jiménez et al. (2002) explored the thermophysical properties of nitrobenzonitriles, including 2-(Methylamino)-5-nitrobenzonitrile, by using differential scanning calorimetry. This research provides valuable information on the phase transitions, heat capacities, and thermodynamic behavior of these compounds at varying temperatures (Jiménez et al., 2002).

Novel Compound Synthesis

Li et al. (2006) demonstrated the synthesis of novel compounds using 2-amino-5-nitrobenzonitrile, highlighting the chemical's potential in creating new molecular structures. This study adds to the understanding of the versatility of nitrobenzonitriles in organic synthesis (Li et al., 2006).

Antiparasitic and Antifungal Evaluation

Alp et al. (2009) conducted a study on benzimidazolyl carboxamidines derived from nitrobenzonitriles, including their antiparasitic and antifungal activities. This research could have implications for the development of new treatments in parasitology and mycology (Alp et al., 2009).

Solvent Effects and Quantum Chemical Calculations

Lorenc (2005) investigated the electronic absorption spectra of various nitrobenzonitrile derivatives, including 2-(Methylamino)-5-nitrobenzonitrile, in different solvents. This study is significant for understanding the electronic properties and behavior of these compounds in various environments (Lorenc, 2005).

Domino Synthesis of Pyrans

A research by Sivakumar et al. (2013) on the synthesis of novel 4H-pyrans using a domino one-pot three-component reaction process showcased the utility of nitrobenzonitriles in facilitating complex organic reactions (Sivakumar et al., 2013).

Hydrogenation Studies

Koprivova and Červený (2008) examined the hydrogenation of nitrobenzonitriles, including 2-(Methylamino)-5-nitrobenzonitrile, to understand the effects of substituent position and solvent choice on the hydrogenation process. This research provides insights into the chemical behavior and reactivity of nitrobenzonitriles (Koprivova & Červený, 2008).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

2-(methylamino)-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFLKAUDLAPTQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2870722.png)

![3-Cyclopropyl-1-(1-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2870724.png)

amino}acetamide](/img/structure/B2870727.png)

![Methyl 4-(2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2870729.png)

![N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(4-chloroph enyl)carboxamide](/img/structure/B2870732.png)

![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide](/img/no-structure.png)